5-(4-Iodophenyl)-3-methylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-iodophenyl)-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZDAODJVGVYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)I)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Iodophenyl 3 Methylpentanoic Acid and Analogues
Strategies for Constructing the Pentanoic Acid Backbone
The formation of the 3-methylpentanoic acid chain is a critical step that can be achieved through building the chain from smaller units (de novo synthesis) or by modifying a pre-existing, larger molecule.
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. libretexts.org This approach involves the alkylation of diethyl malonate (or a similar malonic ester) followed by hydrolysis and decarboxylation to yield a substituted acetic acid. chemicalnote.commasterorganicchemistry.com
The general process consists of several key steps:
Deprotonation: The α-hydrogens of the malonic ester are acidic and can be removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate. chemicalnote.comyoutube.com
Alkylation: The resulting enolate is a potent nucleophile that can be alkylated by treatment with an alkyl halide in an SN2 reaction. youtube.com To achieve the 3-methylpentanoic acid structure, a sequential two-alkylation process is necessary.
Hydrolysis: The dialkylated ester is then hydrolyzed to the corresponding dicarboxylic acid, typically under acidic or basic conditions. libretexts.org
Decarboxylation: Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation (loss of CO2) to yield the final carboxylic acid product. youtube.com
For the specific synthesis of the 5-(4-iodophenyl)-3-methylpentanoic acid backbone, one potential pathway would involve a sequential alkylation strategy. First, the malonic ester is alkylated with a methyl halide. The second alkylating agent would be a 1-(4-iodophenyl)-2-haloethane.
Table 1: Key Steps in Malonic Ester Synthesis for a Substituted Carboxylic Acid
| Step | Reaction | Reagents & Conditions | Intermediate Product |
|---|---|---|---|
| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide (NaOEt) in Ethanol | Sodio-malonic ester |
| 2 | First Alkylation | Methyl iodide (CH₃I) | Diethyl 2-methylmalonate |
| 3 | Second Enolate Formation | Sodium ethoxide (NaOEt) in Ethanol | Sodio-derivative of diethyl 2-methylmalonate |
| 4 | Second Alkylation | 1-(4-iodophenyl)-2-bromoethane | Diethyl 2-(2-(4-iodophenyl)ethyl)-2-methylmalonate |
This interactive table outlines a plausible synthetic route using the malonic ester synthesis.
An alternative approach within the malonic ester framework is to start with an alkyl halide that already contains the aryl group, simplifying the alkylation sequence. However, this may be limited by the availability of the required starting materials. quora.com
Instead of building the carbon skeleton from scratch, it is often possible to modify an existing carboxylic acid or a derivative. minia.edu.eg This can be achieved through various reactions, including hydrolysis of acid derivatives or oxidation of corresponding alcohols or aldehydes. minia.edu.eglibretexts.org
One common strategy is the homologation of a carboxylic acid, such as the Arndt-Eistert reaction, which extends a carboxylic acid by a single methylene group. libretexts.org Another approach involves the reaction of a suitable precursor, like 3-methylpentanoic acid itself, with other reagents. For example, studies have investigated the reaction of 3-methylpentanoic acid with Meldrum's acid as part of the synthesis of active pharmaceutical ingredients, demonstrating how existing acid backbones can be activated for further transformation. researchgate.net
Furthermore, derivatives of carboxylic acids, such as esters or amides, can be hydrolyzed to yield the parent carboxylic acid. libretexts.org This is often the final step in a synthetic sequence where the carboxyl group is "protected" as an ester during other transformations.
Table 2: Common Precursor Modification Strategies
| Method | Description | Starting Material Example | Product |
|---|---|---|---|
| Hydrolysis of Nitriles | An alkyl or aryl halide is converted to a nitrile, followed by acid or base-catalyzed hydrolysis. libretexts.org | 4-(4-Iodophenyl)-2-methylbutanenitrile | This compound |
| Oxidation of Primary Alcohols | A primary alcohol is oxidized using strong oxidizing agents like KMnO₄. minia.edu.eg | 5-(4-Iodophenyl)-3-methylpentan-1-ol | This compound |
This interactive table summarizes key methods for synthesizing carboxylic acids from different precursors.
Regioselective Introduction of the 4-Iodophenyl Moiety
Attaching the iodine atom specifically at the para-position (position 4) of the phenyl ring is a crucial step that requires high regioselectivity.
Direct electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. The regioselectivity is governed by the existing substituents on the ring. For a precursor like 5-phenyl-3-methylpentanoic acid, the alkyl side chain is an ortho-, para-directing group. However, direct iodination can sometimes lead to mixtures of ortho and para isomers, complicating purification. nih.gov Reagents such as molecular iodine in the presence of an oxidizing agent or N-Iodosuccinimide (NIS) are often employed. nih.gov The use of silver salts like Ag₂SO₄ or AgSbF₆ with iodine can offer access to iodoarenes that are valuable synthetic intermediates. uky.eduresearchgate.net
Decarboxylative halogenation presents a powerful alternative for achieving specific regioselectivity. acs.org This method converts a carboxylic acid group on an aromatic ring into a halogen. nih.govsemanticscholar.org The synthesis would start with a 4-(carboxy)phenyl precursor, and the carboxyl group is replaced by iodine. This approach is particularly useful when direct halogenation would yield the wrong regioisomer. acs.org Modern methods for this transformation can be catalyzed by metals like iron or copper under visible light, accommodating a broad scope of substrates. osti.govrsc.org
Table 3: Comparison of Iodination Methods
| Method | Reagent Examples | Advantages | Disadvantages |
|---|---|---|---|
| Electrophilic Aromatic Substitution | I₂, HNO₃; N-Iodosuccinimide (NIS) | Direct functionalization of the aromatic ring. | Can produce mixtures of regioisomers (ortho/para). nih.gov |
| Iodination with Silver Salts | Ag₂SO₄/I₂, AgBF₄/I₂ | Can provide high selectivity, particularly for para-iodination in some cases. uky.edu | Stoichiometric use of silver salts can be costly. |
This interactive table compares different techniques for introducing the iodo- group.
An alternative to building the iodophenyl group onto the pentanoic acid chain is to form the C-C bond between a pre-functionalized pentanoic acid derivative and a pre-functionalized aryl component. Transition metal-catalyzed cross-coupling reactions are exceptionally effective for this purpose. researchgate.net
Reactions such as the Suzuki, Negishi, and Kumada couplings are powerful tools for forming C(sp²)-C(sp³) bonds. nih.govnih.gov A general strategy would involve:
Synthesizing a pentanoic acid derivative with a leaving group (e.g., a halide or triflate) at the 5-position.
Preparing a 4-iodophenylboronic acid (for Suzuki coupling) or a 4-iodophenylzinc reagent (for Negishi coupling).
Coupling the two fragments in the presence of a suitable metal catalyst (typically palladium or nickel).
Conversely, one could start with a 5-boronic ester derivative of 3-methylpentanoic acid and couple it with 1,4-diiodobenzene. Decarboxylative cross-coupling reactions have also emerged as a powerful technique, where a carboxylic acid itself can be used as a building block, extruding CO₂ to form a radical intermediate that engages in the coupling cycle. bham.ac.ukumich.edu
Stereochemical Control in Synthesis of Chiral Analogues
The carbon at position 3 of this compound is a stereocenter. Therefore, the compound can exist as two enantiomers, (R) and (S). For many applications, particularly in pharmacology, it is essential to synthesize a single enantiomer.
Several strategies can be employed to achieve stereochemical control:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature. For instance, optically active citronellol has been used as a precursor for the synthesis of chiral 3-methyl-alkanoic acids. researchgate.net
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct a subsequent reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. This method has been used for the stereoselective synthesis of β-substituted alkanoic acids. researchgate.net
Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For example, the diastereoselective hydrogenation of a β-enamine ester using a chiral Ruthenium-BINAP catalyst has been employed in the synthesis of related structures. researchgate.net Sharpless asymmetric epoxidation is another key reaction used to install chirality in synthetic routes. juniperpublishers.com
Resolution: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, which can then be separated by crystallization. google.com
Derivatization Strategies for Research Applications
The carboxylic acid group of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications are instrumental in tailoring the compound's physicochemical properties and biological activity for specific research purposes.
Formation of Esters and Amides
The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents, thereby modulating properties such as lipophilicity, solubility, and metabolic stability.
Esterification: The formation of esters from carboxylic acids can be achieved through several methods. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. While effective, this method is reversible and may require forcing conditions.
For more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents are frequently employed. Reagents such as dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid, facilitating nucleophilic attack by an alcohol. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can further enhance the reaction rate. For instance, the esterification of substituted phenols with carboxylic acids can be effectively carried out using a strong acid catalyst, with the option of adding a carboxylic acid anhydride to drive the reaction to completion google.com.
Amide Formation: The synthesis of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, coupling reagents are indispensable for amide bond formation under milder conditions. A wide array of such reagents exists, including carbodiimides (DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).
A general and environmentally friendly method for amide synthesis involves the reaction of phenyl esters with aryl amines in the absence of a transition metal and solvent, using sodium hydride as a base. This approach offers high yields and atom economy. Another method utilizes titanium(IV) chloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines in pyridine at elevated temperatures, providing moderate to excellent yields d-nb.infonih.gov. The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the product. For example, N-Boc protected amino acids have been successfully coupled with aniline in the presence of TiCl4, demonstrating the method's compatibility with acid-labile protecting groups d-nb.infonih.gov.
| Derivative Type | General Reaction | Common Reagents | Key Features |
| Esters | Carboxylic Acid + Alcohol | H₂SO₄ (Fischer); DCC/DMAP; EDC/DMAP | Modulates lipophilicity and solubility. |
| Amides | Carboxylic Acid + Amine | DCC; EDC; HBTU; HATU; TiCl₄ | Creates stable, peptide-like bonds. |
Introduction of Reporter Groups and Probes
To visualize and track the distribution and interaction of this compound within biological systems, reporter groups such as fluorescent labels can be introduced. This is typically achieved by coupling the carboxylic acid with a reporter molecule that contains a reactive amine or alcohol functionality.
Fluorescent probes are invaluable tools in molecular bioimaging, enabling the visualization of cellular structures and processes at the molecular level d-nb.info. Small organic fluorescent probes are particularly useful due to their ability to easily penetrate cells d-nb.info. One widely used class of fluorescent dyes for labeling fatty acids is the BODIPY (boron-dipyrromethene) family of dyes. BODIPY-labeled fatty acid analogs are known for their bright fluorescence, high photostability, and minimal perturbation of the biological properties of the parent fatty acid .
For example, BODIPY FL C16, a fluorescent analog of palmitate, is used to image fatty acid uptake in vivo biorxiv.org. This probe enters cells via long-chain fatty acid transport proteins, making its fluorescence a reliable indicator of fatty acid transport biorxiv.org. The fluorescent label is attached to the terminal carbon of the fatty acid chain, which prevents its immediate degradation through β-oxidation biorxiv.org. Real-time imaging studies using BODIPY-labeled long-chain fatty acids have provided insights into lipid dynamics in various cell types nih.gov.
The synthesis of such fluorescently labeled analogs of this compound would involve the activation of its carboxylic acid group, followed by reaction with an amine- or alcohol-functionalized BODIPY dye. This would create a powerful tool for studying its uptake, trafficking, and localization in living cells.
| Reporter Group | Labeling Strategy | Common Dyes | Research Application |
| Fluorescent Probe | Amide or ester bond formation with a functionalized dye. | BODIPY, Fluorescein, Rhodamine | Live-cell imaging, tracking molecular distribution and interactions. |
Bioisosteric Replacements of the Carboxylic Acid Moiety
Bioisosteric replacement is a key strategy in drug design to optimize the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. The carboxylic acid group, while often important for target binding, can lead to poor membrane permeability and metabolic instability. Replacing it with a suitable bioisostere can address these issues.
One of the most common bioisosteres for a carboxylic acid is the tetrazole ring. The 5-substituted 1H-tetrazole has a pKa value similar to that of a carboxylic acid (pKa ≈ 4.5–4.9), allowing it to exist as an anion at physiological pH and mimic the electrostatic interactions of the carboxylate group drughunter.com. Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can improve oral bioavailability drughunter.com. Furthermore, tetrazoles are more resistant to metabolic degradation core.ac.uk. For example, the replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist losartan resulted in a significant increase in potency and a lower efficacious dose drughunter.com.
The synthesis of 5-substituted tetrazoles is most commonly achieved through the [2+3] cycloaddition of a nitrile with an azide source. A classic method involves the reaction of a nitrile with sodium azide and a Lewis acid catalyst, such as zinc(II) bromide sciforum.net. This method is operationally simple and can provide good yields, particularly for nitriles attached to electron-deficient aromatic rings sciforum.net. The synthesis of a tetrazole analog of this compound would first require the conversion of the carboxylic acid to a nitrile, followed by the cycloaddition reaction.
Other potential bioisosteres for carboxylic acids include acyl sulfonamides and oxadiazoles, which have also been successfully employed in drug discovery to improve compound properties nih.gov. The choice of bioisostere is highly context-dependent, and a range of analogs are often synthesized and evaluated to identify the optimal replacement.
| Bioisostere | Rationale for Replacement | Synthetic Approach | Potential Advantages |
| Tetrazole | Mimics acidity and charge of carboxylate. | [2+3] cycloaddition of a nitrile with an azide. | Improved metabolic stability and lipophilicity. |
| Acyl Sulfonamide | Modulates acidity and hydrogen bonding capacity. | Coupling of a sulfonamide with an activated carboxylic acid. | Enhanced membrane permeability. |
| Oxadiazole | Less acidic than tetrazole, can improve oral absorption. | Varies depending on the specific oxadiazole isomer. | Improved pharmacokinetic profile. |
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For 5-(4-Iodophenyl)-3-methylpentanoic acid (C₁₂H₁₅IO₂), the expected monoisotopic mass would be calculated and compared against the experimentally observed value. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument would be utilized. The resulting data would provide unequivocal confirmation of the compound's molecular formula.
Table 1: Theoretical Isotopic Distribution for C₁₂H₁₅IO₂
| Mass (m/z) | Relative Abundance (%) |
|---|---|
| 318.0066 | 100.00 |
| 319.0100 | 13.00 |
This table represents a theoretical calculation and would be validated against experimental findings.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework of this compound.
¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the iodophenyl ring, the aliphatic protons of the pentanoic acid chain, and the methyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its specific position in the molecule.
¹³C NMR: This method probes the carbon skeleton of the molecule. A distinct signal would be expected for each unique carbon atom in this compound, including the carboxyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the aliphatic carbons of the main chain and the methyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10-12 | 175-185 |
| Aromatic CH (ortho to I) | 7.6-7.8 | 137-139 |
| Aromatic CH (meta to I) | 6.9-7.1 | 130-132 |
| C-I | - | 90-95 |
| CH₂ (adjacent to ring) | 2.5-2.7 | 35-40 |
| CH₂ (beta to ring) | 1.6-1.8 | 30-35 |
| CH (with methyl group) | 2.0-2.3 | 38-42 |
| CH₂ (adjacent to COOH) | 2.2-2.4 | 40-45 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are vital for separating the target compound from any impurities, byproducts, or starting materials, as well as for quantifying its concentration.
LC-MS/MS is a highly sensitive and selective technique ideal for both the qualitative and quantitative analysis of this compound in complex matrices. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate the compound based on its polarity. The eluent would then be introduced into a tandem mass spectrometer. By selecting the parent ion in the first mass analyzer and fragmenting it to produce characteristic product ions in the second, a highly specific and quantifiable signal can be obtained.
Due to the carboxylic acid functional group, which imparts low volatility, derivatization would likely be necessary for the analysis of this compound by GC-MS. A common approach is to convert the carboxylic acid to a more volatile ester, for example, a methyl or trimethylsilyl (B98337) (TMS) ester. The derivatized compound can then be separated on a GC column and detected by a mass spectrometer, providing information on purity and potential volatile impurities.
The presence of a stereocenter at the third carbon of the pentanoic acid chain means that this compound can exist as a pair of enantiomers. Chiral separation techniques, such as chiral HPLC or chiral GC, would be necessary to resolve and quantify the individual enantiomers. These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)
Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-H stretches of the aromatic and aliphatic portions, and potentially the C-I stretch.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C-H stretch (Aromatic) | 3000-3100 |
| C-H stretch (Aliphatic) | 2850-2960 |
| C=O stretch (Carbonyl) | 1700-1725 |
| C=C stretch (Aromatic) | 1450-1600 |
These are typical ranges and the exact peak positions would be determined experimentally.
Theoretical and Computational Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely employed for its balance of accuracy and computational efficiency in predicting a variety of molecular properties. nih.gov
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy state on the potential energy surface. mdpi.comcnr.it Using DFT methods, this process iteratively adjusts the positions of the atoms until the forces on them are negligible.
| Parameter | Description | Significance for 5-(4-Iodophenyl)-3-methylpentanoic acid |
|---|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Determines the distances for C-C, C-H, C-O, O-H, and C-I bonds. |
| Bond Angle | The angle formed between three connected atoms. | Defines the geometry around each atom (e.g., ~109.5° for sp³ carbons, ~120° for sp² carbons). |
| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Describes the rotation around single bonds and determines the 3D shape and steric arrangement of the alkyl chain and its connection to the phenyl ring. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wikipedia.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is often localized on the electron-rich aromatic ring or the oxygen atoms of the carboxyl group, while the LUMO may be distributed over the aromatic system or the carbonyl group.
| Concept | Definition | Chemical Interpretation |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital of highest energy that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). Its energy level correlates with the ionization potential. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital of lowest energy that is unoccupied by electrons. | Represents the ability to accept electrons (electrophilicity). Its energy level correlates with the electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). youtube.com Green and yellow represent intermediate or neutral potential. youtube.com
For this compound, an MEP map would highlight the reactive sites. The oxygen atoms of the carboxyl group would be intensely red, indicating a high negative potential and their role as hydrogen bond acceptors or sites for electrophilic attack. The acidic hydrogen of the hydroxyl group would be strongly blue, signifying its high positive potential and susceptibility to deprotonation. Interestingly, the iodine atom often exhibits a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net
| Color | Electrostatic Potential | Interpretation | Likely Regions on this compound |
|---|---|---|---|
| Red | Most Negative | Electron-rich; site for electrophilic attack. | Around the carbonyl and hydroxyl oxygen atoms. |
| Blue | Most Positive | Electron-poor; site for nucleophilic attack or proton donation. | Around the acidic hydrogen of the carboxyl group and the sigma-hole on the iodine atom. |
| Green | Neutral | Region with low charge polarity. | Alkyl chain and parts of the phenyl ring. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de A key feature of NBO analysis is its ability to quantify the delocalization of electron density through donor-acceptor interactions between filled "donor" orbitals (like bonds or lone pairs) and empty "acceptor" orbitals (like antibonding orbitals). wisc.edu
| Parameter | Description | Significance |
|---|---|---|
| Natural Atomic Charges | The charge assigned to each atom based on the distribution of electrons in natural atomic orbitals. | Provides a more chemically intuitive picture of charge distribution than other methods. |
| Donor-Acceptor Interactions | Interactions between a filled (donor) NBO and an empty (acceptor) NBO. | Describes electron delocalization, resonance, and hyperconjugation. |
| Stabilization Energy (E(2)) | The energy associated with a specific donor-acceptor interaction, calculated via second-order perturbation theory. | Quantifies the strength of the delocalization interaction; larger values indicate greater stabilization. |
Spectroscopic Property Prediction (NMR, IR)
DFT calculations are a powerful tool for predicting spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. mdpi.comyoutube.com
Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific type of atomic motion (e.g., stretching, bending). The resulting theoretical IR spectrum can be used to assign the absorption bands in an experimental spectrum. For this compound, key predicted vibrations would include the O-H stretch and C=O stretch of the carboxylic acid, C-H stretches of the alkyl and aromatic parts, and the C-I stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical chemical shifts are calculated relative to a standard (like Tetramethylsilane, TMS) and then correlated with experimental values. This process is invaluable for assigning signals in complex spectra and confirming the connectivity and chemical environment of atoms. acs.orgruc.dk
| Spectroscopy | Predicted Parameter | Information Gained |
|---|---|---|
| Infrared (IR) | Vibrational Frequencies (cm-1) | Identification of functional groups (e.g., -COOH, C=C, C-I) and confirmation of molecular structure. |
| NMR (¹H, ¹³C) | Chemical Shifts (ppm) | Provides information on the chemical environment of each hydrogen and carbon atom, confirming the molecular skeleton and connectivity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. acs.org
This technique is particularly useful for flexible molecules like this compound, which has several rotatable single bonds in its alkyl chain. rsc.org An MD simulation can explore the molecule's conformational landscape, revealing the different shapes it can adopt, the relative stability of these conformations, and the energy barriers for converting between them. escholarship.org Simulations can be performed in a vacuum to study intrinsic properties or in a solvent (like water) to understand how the environment influences its structure and flexibility. researchgate.netaip.org
| MD Output | Description | Purpose for Conformational Analysis |
|---|---|---|
| Trajectory | A series of atomic coordinates over time, representing the molecule's motion. | Visualizes the dynamic behavior and conformational changes of the molecule. |
| Potential Energy Landscape | A map of the system's potential energy as a function of its conformational coordinates. | Identifies stable low-energy conformations (minima) and transition states (saddle points) between them. |
| Conformational Clustering | Grouping of similar structures from the trajectory. | Identifies the most populated and therefore most probable conformations of the molecule. |
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used to predict the binding mode and affinity of a small molecule ligand to a biological receptor, such as a protein or nucleic acid.
Despite a thorough search of scientific databases, no specific molecular docking studies for this compound have been identified. Such research would typically involve the computational simulation of the interaction between this compound and various biological targets to elucidate its potential mechanism of action and binding affinity. The results of such studies are often presented in data tables summarizing docking scores, binding energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the receptor's active site. However, no such data is currently available for this specific compound.
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) modeling, a subset of which includes Quantitative Structure-Activity Relationship (QSAR) modeling, encompasses a range of computational methods that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. These models are instrumental in predicting the properties of new compounds and in the rational design of molecules with desired characteristics.
There are no specific SPR or QSAR models reported in the literature for this compound. The development of such a model would necessitate a dataset of structurally related compounds with experimentally determined properties. By analyzing how variations in molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) across the series of compounds affect a particular property, a predictive mathematical model can be established. Due to the absence of such studies for this compound, no data tables or detailed research findings on its structure-property relationships can be presented.
Exploration of Biological Activities and Molecular Mechanisms
Investigation of Enzyme Inhibition and Modulation
The ability of a compound to inhibit or modulate enzyme activity is a key indicator of its therapeutic potential. Research into 5-(4-Iodophenyl)-3-methylpentanoic acid has revealed specific interactions with enzymes implicated in cancer and other diseases.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by altering chromatin structure and gene expression. mdpi.com Aberrant HDAC activity is often observed in cancer cells, making them a significant target for therapeutic intervention. mdpi.comnih.gov
This compound has been identified as a potent inhibitor of HDACs, particularly HDAC1. In enzymatic assays, this compound, also referred to as compound 5g or NSC746457 in some studies, demonstrated significant inhibitory activity against HDAC1, with an IC50 value of 104 ± 30 nM. nih.gov Its potency against HDAC1 was found to be comparable to that of the well-known HDAC inhibitor, SAHA (suberanilohydroxamic acid). nih.gov Preliminary screenings showed that at a concentration of 0.50 μM, it inhibited 75 ± 5% of HDAC1 activity. nih.gov In contrast, the compound showed no significant inhibition of HDAC8 in initial tests, suggesting a degree of selectivity among the HDAC isoforms. nih.gov
| Enzyme | Inhibition Data | Reference |
|---|---|---|
| HDAC1 | IC50: 104 ± 30 nM | nih.gov |
| HDAC1 | 75 ± 5% inhibition at 0.50 μM | nih.gov |
| HDAC8 | No significant inhibition | nih.gov |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. dovepress.com Their activity is crucial for physiological processes like tissue remodeling, but their upregulation is associated with diseases such as cancer, arthritis, and cardiovascular conditions. nih.govnih.gov Consequently, MMPs are considered important therapeutic targets. scispace.com While extensive research exists on various MMP inhibitors, specific studies detailing the direct inhibitory effects of this compound on MMPs are not extensively documented in the currently available literature.
The modulation of metabolic enzymes can significantly impact cellular function and is a key mechanism for many therapeutic agents. For instance, some compounds can alter the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov However, specific research investigating the effects of this compound on enzymes within metabolic pathways has not been detailed in the available scientific literature.
Cellular Responses and Signaling Pathway Perturbations
Beyond direct enzyme inhibition, understanding a compound's effect on cellular processes like apoptosis and cell cycle regulation is vital to characterizing its biological impact.
Apoptosis, or programmed cell death, is a fundamental process for removing unwanted or damaged cells, and its induction is a primary strategy for cancer therapy. nih.govnih.gov Many natural and synthetic compounds exert their anticancer effects by triggering apoptotic pathways. mdpi.comwaocp.org The inhibition of HDACs by compounds like this compound can lead to the death of tumor cells by reactivating tumor suppressor genes. mdpi.com For example, inhibiting HDACs can maintain the transcriptional activity of the p53 tumor suppressor protein, a key regulator of apoptosis. mdpi.com While the parent compound is a known HDAC inhibitor, specific studies detailing apoptosis induction by this compound across various cell lines and the specific molecular pathways involved (e.g., intrinsic vs. extrinsic) require further dedicated investigation.
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Many chemotherapeutic agents function by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death. mdpi.com HDAC inhibitors can influence the cell cycle by altering the expression of key regulatory proteins. nih.gov Although this compound has been identified as a potent HDAC inhibitor, specific studies focusing on its direct effects on cell cycle checkpoints (e.g., G1/S or G2/M) and the modulation of cyclins and cyclin-dependent kinases in cancer cell lines are not yet fully elucidated in the available research.
Structure-Activity Relationship (SAR) Studies of Related Carboxylic Acids
Structure-activity relationship studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For carboxylic acids, SAR studies have elucidated the roles of various structural features in determining their pharmacological effects.
The introduction of a methyl group at the 3-position of the pentanoic acid chain in this compound represents a key structural feature. Branching in fatty acid chains can significantly influence their metabolic stability and biological activity. For instance, studies on terminal p-iodophenyl-substituted α- and β-methyl-branched long-chain fatty acids have shown that methyl branching can lead to prolonged retention in tissues like the myocardium. nih.gov This is attributed to the steric hindrance provided by the methyl group, which can inhibit metabolic pathways such as β-oxidation. nih.gov
In the context of anticancer activity, the size of the branching group on fatty acids has been shown to be a critical determinant of potency. Research on branched-chain fatty acids (BCFAs) has indicated that larger branching groups can adversely affect anticancer activity. nih.gov Conversely, the incorporation of features like a cis-double bond can enhance potency. nih.gov While the specific biological impact of the 3-methyl group in this compound is not determined, these findings suggest that this structural element is likely to play a significant role in its pharmacokinetic and pharmacodynamic properties.
The 4-iodophenyl group is another significant structural component of this compound. This moiety can influence the compound's biological activity through several mechanisms, including its size, lipophilicity, and ability to form halogen bonds. The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor.
In the field of medicinal chemistry, the iodophenyl group is often incorporated into molecules to develop radiolabeled ligands for imaging studies, such as single-photon emission computed tomography (SPECT). acs.org For example, iodinated derivatives of piperazine (B1678402) have been synthesized and evaluated as ligands for sigma receptor imaging. acs.org Furthermore, iodophenyl-tagged sphingosine (B13886) derivatives have been developed as potential radioactive probes for tumor imaging. nih.gov These applications underscore the utility of the iodophenyl moiety in designing molecules that can interact with specific biological targets. The presence of this group in this compound suggests potential for molecular recognition by various receptors and enzymes.
Receptor Binding Affinities and Target Identification (e.g., PPARδ, sigma receptor)
While direct binding data for this compound is not available, the structural features of the molecule suggest potential interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and sigma receptors.
Peroxisome Proliferator-Activated Receptor δ (PPARδ):
PPARs are ligand-activated transcription factors that play key roles in metabolism. nih.gov Fatty acids and their derivatives are natural ligands for PPARs. The structure of this compound, being a substituted fatty acid, makes it a candidate for interaction with PPAR isoforms. SAR studies of PPAR modulators have highlighted that specific structural features are essential for selective modulation of each subtype. nih.gov For PPARδ and PPARα modulators, the presence of polar fragments is often important, while a hydrophobic feature is a prime requirement for PPARγ modulation. nih.gov The branching of the alkyl chain can also influence the activity and selectivity towards PPAR subtypes.
Sigma Receptors:
Below is a table summarizing the potential receptor interactions based on the structural characteristics of this compound and SAR of related compounds.
| Receptor Target | Relevant Structural Features of this compound | Inferred Potential Interaction |
| PPARδ | Carboxylic acid, branched alkyl chain, lipophilic iodophenyl group | The fatty acid-like structure suggests it could be a ligand. The methyl branch and iodophenyl group would influence binding affinity and selectivity. |
| Sigma Receptor | Lipophilic iodophenyl group | While lacking a typical basic amine, the overall structure might allow for binding, a possibility supported by the existence of other iodinated sigma receptor ligands. |
Metabolic Fate and Biotransformation Pathways
In Vitro Metabolic Stability Studies
The stability of a compound in these assays is often quantified by its in vitro intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug. nuvisan.comnih.gov This parameter is crucial for predicting in vivo hepatic clearance and bioavailability. nuvisan.com
Table 1: Key Parameters in In Vitro Metabolic Stability Assays
| Parameter | Description | Significance |
| Half-life (t1/2) | The time required for the concentration of the compound to decrease by half. | Indicates the rate of metabolic degradation. |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug, independent of blood flow. | Used to predict in vivo hepatic clearance. |
| Microsomal Stability | The stability of a compound in the presence of liver microsomes, which contain Phase I enzymes like cytochrome P450s. | Provides insights into the susceptibility to oxidative metabolism. |
| Hepatocyte Stability | The stability of a compound in the presence of intact liver cells, which contain both Phase I and Phase II enzymes. | Offers a more comprehensive view of hepatic metabolism. |
Identification of Metabolites of Phenylpentanoic Acid Derivatives
The identification of metabolites is crucial for understanding the biotransformation pathways of a compound. For phenylpentanoic acid derivatives, metabolism can occur on both the alkyl side chain and the aromatic ring. Phenyl-γ-valerolactones (PVLs) and their corresponding phenylvaleric acids (PVAs) are major metabolites of flavan-3-ols, which are common dietary flavonoids. nih.govunipr.it These metabolites are formed through gut microbiota catabolism and subsequently undergo further biotransformation in the body. unipr.it
Following the ingestion of flavan-3-ols, various hydroxylated phenyl-γ-valerolactones and phenylvaleric acids have been identified in human circulation and urine. unipr.it These findings indicate that hydroxylation of the phenyl ring is a common metabolic pathway. For 5-(4-Iodophenyl)-3-methylpentanoic acid, it is plausible that hydroxylation of the phenyl ring could occur, although the presence of the iodine atom might influence the position and likelihood of this reaction.
Further degradation of the side chain through pathways like β-oxidation is also a key metabolic route. researchgate.net This can lead to the formation of shorter-chain phenylalkanoic acids, such as phenylpropionic and phenylacetic acids, as well as benzoic acid derivatives. researchgate.netfao.org
Role of β-Oxidation in Alkanoic Acid Metabolism
β-oxidation is a major catabolic pathway for fatty acids and is also implicated in the metabolism of xenobiotic alkanoic acids, including phenylalkanoic acids. wikipedia.org This process involves the sequential removal of two-carbon units (as acetyl-CoA) from the carboxylic acid end of the molecule. wikipedia.org For β-oxidation to occur, the carboxylic acid must first be activated to its coenzyme A (CoA) thioester. tandfonline.com
The general mechanism of β-oxidation involves a cycle of four enzymatic reactions:
Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α- and β-carbons.
Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.
Dehydrogenation by hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a keto group.
Thiolysis by thiolase, cleaving the β-ketoacyl-CoA to yield acetyl-CoA and a shortened acyl-CoA. nih.gov
In the context of this compound, the presence of the methyl group at the 3-position (β-position relative to the carboxyl group) would likely hinder the standard β-oxidation pathway. This is because the third step of β-oxidation, the oxidation of the β-hydroxyl group, would be blocked. However, alternative oxidative pathways may exist to metabolize such β-substituted alkanoic acids.
Studies in microorganisms like Pseudomonas putida have shown the presence of multiple β-oxidation pathways for the degradation of n-alkanoic and n-phenylalkanoic acids. researchgate.net This suggests a degree of metabolic flexibility in handling such compounds.
Conjugation Pathways (e.g., Glucuronidation, Amide Formation)
Phase II conjugation reactions involve the addition of endogenous polar molecules to the parent drug or its Phase I metabolites, rendering them more water-soluble and readily excretable. nih.gov For carboxylic acids like this compound, the most common conjugation pathways are glucuronidation and amide formation (conjugation with amino acids). nih.goval-edu.com
Glucuronidation: This is a major conjugation pathway for a wide range of compounds and is catalyzed by UDP-glucuronosyltransferases (UGTs). taylorfrancis.com It involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a suitable functional group on the substrate, such as a carboxylic acid. The resulting acyl glucuronide is highly polar and can be excreted in urine or bile.
Amide Formation: Xenobiotic carboxylic acids can also be conjugated with amino acids, such as glycine, glutamine, and taurine. al-edu.com This reaction involves the formation of an amide bond between the carboxyl group of the xenobiotic and the amino group of the amino acid. al-edu.com The process first requires the activation of the carboxylic acid to its CoA thioester, which then reacts with the amino acid. al-edu.com The choice of the conjugating amino acid can vary between species. For instance, glutamine conjugation of phenylacetic acid is prominent in humans and other primates. al-edu.com
Comparative Metabolism with Other Phenylalkanoic Acids
The metabolism of this compound can be inferred by comparing it with other phenylalkanoic acids. The length of the alkyl side chain and the substituents on both the chain and the phenyl ring can significantly influence the metabolic pathways.
Phenylacetic acid and Phenylpropionic acid: These are shorter-chain phenylalkanoic acids that are common metabolites of various compounds. fao.orghmdb.ca Their primary routes of elimination are through conjugation, particularly with glutamine in humans for phenylacetic acid, and glycine. al-edu.com
Phenylpentanoic acid: Unsubstituted 5-phenylpentanoic acid is expected to undergo β-oxidation, leading to the formation of 3-phenylpropionic acid and subsequently benzoic acid, which is then conjugated and excreted. researchgate.net
Substituted Phenylalkanoic Acids: The presence of substituents can alter the metabolic profile. For example, hydroxylation of the phenyl ring is a common initial step for many phenolic compounds. researchgate.net The iodine atom in this compound is a halogen, and dehalogenation reactions are possible, though often minor, metabolic pathways. The position of the substituent also matters. For instance, 3-(3-hydroxyphenyl)propionic acid and 3-(4-hydroxyphenyl)propionic acid are metabolized via different routes. fao.org
The 3-methyl group in this compound is a key structural feature that likely directs its metabolism away from the typical β-oxidation pathway, potentially favoring other oxidative reactions on the side chain or direct conjugation of the parent molecule.
Applications in Advanced Research and Chemical Synthesis
As a Versatile Building Block in Organic Synthesis
In organic synthesis, a "building block" is a molecule that can be readily incorporated into the synthesis of larger, more complex molecules. The structural features of 5-(4-Iodophenyl)-3-methylpentanoic acid make it a potentially valuable building block.
The iodo- functional group is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including natural products and advanced materials. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and alcohols, further expanding its synthetic utility.
Many pharmacologically active compounds feature substituted aromatic rings and aliphatic chains. A molecule like this compound could serve as a key intermediate in the synthesis of such compounds. The iodophenyl group can be used to introduce various substituents, while the pentanoic acid chain can be modified to optimize the molecule's interaction with biological targets.
Use in Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov These libraries are then screened for biological activity to identify new drug leads.
The structure of this compound is well-suited for combinatorial library generation. The carboxylic acid can be reacted with a diverse set of amines to create a library of amides, or with a variety of alcohols to produce a library of esters. Simultaneously, the iodophenyl group can be subjected to various cross-coupling reactions with a range of boronic acids or other organometallic reagents. This dual functionalization approach allows for the creation of a large and diverse library of compounds from a single starting material.
Table 1: Potential Reactions for Combinatorial Library Generation
| Reactive Site | Reaction Type | Potential Reactants | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Amidation | Various primary and secondary amines | Amide |
| Carboxylic Acid | Esterification | Various alcohols | Ester |
| Iodophenyl Group | Suzuki Coupling | Aryl or heteroaryl boronic acids | Biaryl |
| Iodophenyl Group | Heck Coupling | Alkenes | Substituted alkene |
Tool Compound for Investigating Biological Pathways
A "tool compound" is a molecule with a well-defined biological activity that is used to study biological pathways and validate drug targets. While there is no specific evidence of this compound being used as a tool compound, molecules with similar structural features can be designed for such purposes. By modifying the substituents on the phenyl ring and the side chain, it is theoretically possible to develop a compound that selectively interacts with a specific protein or enzyme, allowing researchers to probe its function in a biological system.
Development of Analytical Standards and Probes
Analytical standards are highly pure compounds used as a reference in analytical chemistry to identify and quantify other substances. If this compound were found to be a metabolite or a degradation product of a significant compound, it would be necessary to synthesize a pure sample to serve as an analytical standard.
Furthermore, the structure could be modified to create chemical probes. nih.govljmu.ac.uk For instance, a fluorescent tag could be attached to the molecule to visualize its distribution in cells or tissues. The iodine atom also presents an opportunity for the introduction of a radioactive isotope, such as ¹²⁵I, which would allow the molecule to be used as a radioligand in binding assays or for in vivo imaging techniques like SPECT.
Future Perspectives and Emerging Research Avenues
Integration with Systems Biology Approaches
Systems biology offers a holistic framework to understand the complex interactions of chemical compounds within a biological system. nih.govresearchgate.net For a novel compound like 5-(4-Iodophenyl)-3-methylpentanoic acid, a systems-level approach can provide invaluable insights into its mechanism of action, potential targets, and off-target effects. nih.gov The integration of cheminformatics and bioinformatics with systems biology will be pivotal in building a comprehensive profile of this molecule. nih.govrsc.orgresearchgate.net
Initially, cheminformatic tools can be employed to predict the physicochemical properties and potential bioactivities of this compound based on its structural features. This information can then be integrated with large-scale biological data from genomics, proteomics, and metabolomics to generate predictive models of its effects on cellular networks and pathways. frontiersin.orgnih.gov For instance, by comparing the gene or protein expression profiles of cells treated with the compound to existing databases, it may be possible to identify pathways that are significantly perturbed, thus hinting at its biological function. researchgate.net
Furthermore, metabolomics and lipidomics studies can reveal how this compound, as a fatty acid analog, might influence lipid metabolism and signaling pathways. By tracing the metabolic fate of the compound and observing its impact on the broader metabolome, researchers can gain a deeper understanding of its systemic effects. nih.gov The use of platforms like Cytoscape can aid in visualizing and analyzing the complex interaction networks that emerge from these multi-omics datasets. cytoscape.org
Development of Advanced Methodologies for Synthesis and Analysis
The presence of a chiral center at the 3-position of this compound necessitates the development of advanced enantioselective synthetic methods to access the individual stereoisomers. Recent advances in the catalytic asymmetric synthesis of chiral carboxylic acids, including those with α- and β-stereocenters, provide a strong foundation for developing a robust synthetic route. rsc.orgrsc.orgresearchgate.netcancer.govresearchgate.net Techniques such as transition metal-catalyzed asymmetric hydrogenation or organocatalytic approaches could be explored to achieve high enantiomeric excess.
The analysis of a halogenated organic compound like this compound requires specialized analytical techniques. chromatographyonline.comtandfonline.comtandfonline.comelsevier.comrsc.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the selective and sensitive detection and identification of iodinated compounds. acs.orgacs.orgnih.govresearchgate.netbohrium.com This method can provide accurate mass measurements, facilitating the determination of the elemental composition and aiding in structure elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the unambiguous structural characterization of the molecule. slideshare.netnumberanalytics.comethernet.edu.etresearchgate.netjchps.com Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of atoms within the molecule and confirm its constitution.
Table 1: Potential Advanced Methodologies for Synthesis and Analysis
| Methodology | Application for this compound |
| Asymmetric Catalysis | Enantioselective synthesis of (R)- and (S)-isomers. |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Separation, sensitive detection, and accurate mass determination of the compound and its potential metabolites. |
| 2D-Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and stereochemical assignment. |
Expansion of Biological Target Space
A crucial aspect of future research will be the identification of the biological targets of this compound. Given the lack of existing data, a multi-pronged approach combining computational and experimental methods will be necessary.
In silico target prediction represents a cost-effective and time-efficient starting point. creative-biolabs.comnih.govnih.govresearchgate.netbiorxiv.org Ligand-based approaches can be used to identify known proteins that bind to molecules with similar structural features. nih.gov Structure-based virtual screening, or reverse docking, can be employed to screen the compound against a library of protein structures to identify potential binding partners. nih.gov
Following computational predictions, experimental validation is essential. A variety of biophysical and biochemical screening assays can be utilized to identify and characterize protein-ligand interactions. nih.govnih.govumich.edumdpi.comresearchgate.net Techniques such as thermal shift assays (differential scanning fluorimetry), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. nih.govmdpi.com
Table 2: Strategies for Biological Target Identification
| Strategy | Description |
| In Silico Target Prediction | Computational methods to predict potential protein targets based on the compound's structure. |
| High-Throughput Screening (HTS) | Experimental screening against large libraries of biological targets. |
| Biophysical Assays (e.g., SPR, ITC) | Quantitative characterization of binding affinity and kinetics to validate predicted targets. |
| Chemical Proteomics | Identification of protein targets in a complex biological sample. |
Predictive Modeling for Structure-Function Relationships
Understanding the relationship between the chemical structure of this compound and its biological activity is key to its future development. Predictive modeling can play a significant role in elucidating these structure-function relationships and guiding the design of more potent and selective analogs.
Pharmacophore modeling can be used to define the key steric and electronic features of the molecule that are essential for its biological activity. wikipedia.orgdovepress.com This model can then be used to virtually screen for other compounds with similar features or to guide the design of new molecules. The carboxylic acid group is a common feature in many pharmacophores, and its interactions can be explored through bioisosteric replacements to improve pharmacokinetic properties. nih.govnih.govvu.edu.au
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural properties of a series of related compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular docking simulations can provide insights into the putative binding mode of this compound with its potential biological targets. This information can be used to rationalize observed activities and to design modifications that could enhance binding affinity and selectivity.
Finally, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for the early assessment of the drug-like properties of the compound. nih.govtandfonline.comaurigeneservices.comnih.govbhsai.org Machine learning and deep learning approaches are increasingly being used to develop accurate ADMET prediction models, which can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further development. nih.govtandfonline.com
Table 3: Predictive Modeling Approaches
| Modeling Technique | Application |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the potency of new analogs. |
| Molecular Docking | Predicting the binding orientation and affinity of the compound to its target protein. |
| ADMET Prediction | In silico assessment of drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 5-(4-Iodophenyl)-3-methylpentanoic acid, and how can reaction yields and purity be optimized?
- Methodological Answer:
- Synthesis Route: Begin with a Suzuki-Miyaura coupling to introduce the 4-iodophenyl group to a pre-functionalized pentanoic acid backbone. For example, coupling 4-iodophenylboronic acid with a brominated 3-methylpentanoic acid ester derivative .
- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 boronic acid to halide) to minimize side products like dehalogenated byproducts .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify the methyl group (δ ~1.2 ppm for CH) and iodophenyl aromatic protons (δ ~7.3–7.6 ppm). Compare with published spectra of structurally similar iodinated compounds .
- Mass Spectrometry: High-resolution MS (HRMS) in ESI⁻ mode to confirm the molecular ion [M-H]⁻ at m/z 332.02 (calculated for CHIO).
- Elemental Analysis: Validate iodine content (±0.3% deviation) to ensure no halogen loss during synthesis .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s pharmacokinetic properties, and what experimental models are suitable for assessing bioavailability?
- Methodological Answer:
- Lipophilicity Assessment: Measure logP values using shake-flask methods (octanol/water partitioning). The iodine atom increases hydrophobicity, potentially enhancing membrane permeability .
- In Vivo Models: Administer the compound to rodents (e.g., Sprague-Dawley rats) via oral gavage and analyze plasma concentrations using LC-MS/MS. Compare with intravenous dosing to calculate oral bioavailability (%) .
- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor iodine retention via ICP-MS to evaluate deiodination risks .
Q. What contradictions exist in reported biological activities of iodinated aromatic compounds, and how can researchers resolve them?
- Methodological Answer:
- Data Discrepancies: Some studies report iodophenyl derivatives as GPCR agonists, while others note antagonist behavior. These contradictions may arise from assay conditions (e.g., cell line variability, ligand concentration) .
- Resolution Strategies:
- Standardized Assays: Use recombinant receptor systems (e.g., CHO cells expressing human CB1 receptors) to minimize endogenous interference.
- Control Experiments: Include reference ligands (e.g., AM251 for cannabinoid receptors) to validate assay sensitivity .
- Dose-Response Curves: Perform full concentration ranges (e.g., 1 nM–100 µM) to distinguish partial agonism from antagonism .
Q. How can computational modeling guide the design of derivatives targeting ion channels or enzymes?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses of this compound in voltage-gated ion channels (e.g., Kv1.3). Focus on hydrophobic interactions between the iodophenyl group and channel pore residues .
- QSAR Analysis: Develop quantitative structure-activity relationship models using descriptors like molar refractivity (influenced by iodine’s polarizability) to optimize activity .
- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER force field) to assess binding stability in lipid bilayers, critical for ion channel modulators .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Answer:
- Iodine Handling: Use inert atmospheres (N/Ar) to prevent oxidative degradation. Replace traditional column chromatography with centrifugal partition chromatography (CPC) for larger batches .
- Byproduct Formation: Monitor coupling reactions in real-time via inline FTIR to detect early signs of di-iodinated byproducts. Optimize catalyst loading (e.g., 2 mol% Pd(PPh)) to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
